![molecular formula C15H13N5O3 B3001746 1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1338652-75-7](/img/structure/B3001746.png)

1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

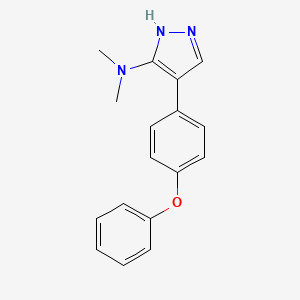

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The oxadiazole ring, for instance, is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . The presence of these heteroatoms can lead to interesting chemical properties, such as the ability to form hydrogen bonds .Applications De Recherche Scientifique

- Research Findings : Derivatives of 1,3,4-oxadiazole have been tested on various cancer cell lines. In many cases, these derivatives outperformed reference drugs, suggesting their potential as novel anti-cancer agents .

- Research : A specific derivative of 1,3,4-oxadiazole demonstrated significant inhibition of angiogenesis compared to a reference drug. This finding highlights its potential as an anti-angiogenic agent .

- Significance : Understanding its impact on cell growth dynamics is crucial for therapeutic applications .

- In Vivo Toxicity : One such compound was found to be non-toxic to mice at a concentration of 100 mg/kg .

- Promising Compound : The most active derivative showed significant anti-angiogenic effects, suggesting its potential in cancer therapy .

Anti-Cancer Activity

Angiogenesis Inhibition

Cell Growth Modulation

Antibacterial Properties

VEGFR-2 Inhibition

Pharmacokinetic Properties

Orientations Futures

Mécanisme D'action

Target of Action

Similar 1,3,4-oxadiazole derivatives have been shown to target various enzymes and proteins that contribute to cell proliferation .

Mode of Action

It’s known that 1,3,4-oxadiazole derivatives can have different mechanisms of action by interacting with their targets . For instance, some 1,3,4-oxadiazole derivatives have been evaluated as acetylcholinesterase inhibitors .

Biochemical Pathways

It’s known that 1,3,4-oxadiazole derivatives can affect various biochemical pathways by targeting enzymes such as thymidylate synthase, hdac, topoisomerase ii, telomerase, and thymidine phosphorylase .

Result of Action

Similar 1,3,4-oxadiazole derivatives have shown significant inhibitory activity against acetylcholinesterase .

Propriétés

IUPAC Name |

1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O3/c1-8-11(15(21)22)7-17-20(8)12-6-10(4-5-16-12)14-18-13(19-23-14)9-2-3-9/h4-7,9H,2-3H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQHSAWDKPIDKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=NC=CC(=C2)C3=NC(=NO3)C4CC4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3001670.png)

![N-(2-chlorophenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3001671.png)

![4-(Methylsulfanyl)-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid](/img/structure/B3001672.png)

![1-Azabicyclo[2.2.2]octan-3-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;butanedioic acid](/img/no-structure.png)

![6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B3001678.png)

![2,4-dimethyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3001683.png)